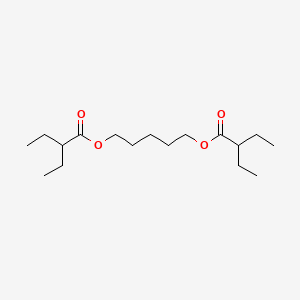
Pentane-1,5-diyl bis(2-ethylbutanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-1,5-diyl bis(2-ethylbutanoate) is a chemical compound with the molecular formula C14H26O4. It is known for its unique structure, which consists of a pentane backbone with two 2-ethylbutanoate groups attached at the 1 and 5 positions. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(2-ethylbutanoate) typically involves the esterification of pentane-1,5-diol with 2-ethylbutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of pentane-1,5-diyl bis(2-ethylbutanoate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Pentane-1,5-diyl bis(2-ethylbutanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of pentane-1,5-diyl bis(2-ethylbutanoic acid).
Reduction: Formation of pentane-1,5-diyl bis(2-ethylbutanol).
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentane-1,5-diyl bis(2-ethylbutanoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ester linkage.
Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and lubricants.
Mechanism of Action
The mechanism of action of pentane-1,5-diyl bis(2-ethylbutanoate) involves the hydrolysis of the ester bonds to release the corresponding alcohols and acids. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released products can then interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Pentane-1,5-diyl bis(2-methylbutanoate): Similar structure but with methyl groups instead of ethyl groups.
Hexane-1,6-diyl bis(2-ethylbutanoate): Similar ester groups but with a hexane backbone.
Pentane-1,5-diyl bis(2-propylbutanoate): Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
Pentane-1,5-diyl bis(2-ethylbutanoate) is unique due to its specific ester groups and pentane backbone, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6624-72-2 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-(2-ethylbutanoyloxy)pentyl 2-ethylbutanoate |
InChI |
InChI=1S/C17H32O4/c1-5-14(6-2)16(18)20-12-10-9-11-13-21-17(19)15(7-3)8-4/h14-15H,5-13H2,1-4H3 |
InChI Key |
SOXMMPCGTTZVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCCCCCOC(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















